molecular formula C8H7ClO2S B12071181 1-(5-Acetylthiophen-3-yl)-2-chloroethanone CAS No. 22175-99-1

1-(5-Acetylthiophen-3-yl)-2-chloroethanone

Cat. No.: B12071181
CAS No.: 22175-99-1
M. Wt: 202.66 g/mol
InChI Key: KQZHXEOBGPYBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Acetylthiophen-3-yl)-2-chloroethanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an acetyl group at the 5-position of the thiophene ring and a chloroethanone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone typically involves the reaction of 5-acetylthiophene with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetylthiophen-3-yl)-2-chloroethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Acetylthiophen-3-yl)-2-chloroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Acetylthiophen-3-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-boronic acid pinacol ester
  • 2-Acetylthiophen-3-ylboronic acid
  • 2-Bromothiophene

Uniqueness

1-(5-Acetylthiophen-3-yl)-2-chloroethanone is unique due to the presence of both an acetyl group and a chloroethanone group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other thiophene derivatives.

Properties

CAS No.

22175-99-1

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

1-(5-acetylthiophen-3-yl)-2-chloroethanone

InChI

InChI=1S/C8H7ClO2S/c1-5(10)8-2-6(4-12-8)7(11)3-9/h2,4H,3H2,1H3

InChI Key

KQZHXEOBGPYBDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.